molecular formula C23H24N2O2S B2507789 3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223792-43-5

3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2507789
CAS RN: 1223792-43-5
M. Wt: 392.52
InChI Key: ACMAEBANGSDRCH-UHFFFAOYSA-N
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Description

The compound 3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of related compounds involves reactions of substituted amidines with quinones or thiophene derivatives. For instance, the reaction of N1,N2-di-(4-methoxyphenyl)-amidines with tetrachloro-1,2-benzoquinone in ethyl acetate at room temperature leads to the formation of new quinone derivatives . Similarly, the synthesis of substituted benzo[b]thiophen derivatives involves bromination, nitration, and other electrophilic substitution reactions . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4-oxadiazol-2(3H)-thiones, shows significant variation in terms of shape and solid-state packing arrangements . The methoxy groups and the overall molecular geometry influence the crystal packing through a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. The target compound, with its diazaspiro and thione functionalities, would also be expected to exhibit specific molecular interactions that define its crystal structure.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from reactions of structurally similar molecules. For example, 4-methoxybenzo[b]thiophen and its derivatives undergo a range of substitution reactions, including bromination and nitration, leading to various substituted products . The presence of methoxy and thione groups in the target compound suggests that it may also participate in similar electrophilic substitution reactions, potentially at different positions on the aromatic ring depending on the electronic effects of the substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds provide some context. The presence of methoxy and thione groups is likely to influence the compound's solubility, melting point, and stability. The molecular interactions observed in the crystal structures of similar compounds suggest that the target compound may have distinct solid-state properties, which could be explored through experimental characterization techniques such as X-ray crystallography .

properties

IUPAC Name

[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-16-7-6-8-18(15-16)21(26)25-22(28)20(17-9-11-19(27-2)12-10-17)24-23(25)13-4-3-5-14-23/h6-12,15H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMAEBANGSDRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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